Dmxb-A
Overview
Description
DMXB-A is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It has demonstrated memory and cognition enhancement activity in human clinical trials . It has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .
Molecular Structure Analysis
DMXB-A is a derivative of the natural product anabaseine that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs) . It binds to both the α4β2 and α7 subtypes . The chemical formula of DMXB-A is C19H20N2O2 .
Scientific Research Applications
Effects on Schizophrenia
- Impact on Default Network Activity : DMXB-A, a partial agonist at α7 nicotinic acetylcholine receptors, has been studied for its potential treatment of schizophrenia. In a study, DMXB-A was found to alter default network activity in schizophrenia patients, which could indicate improved default network function. The posterior cingulate activity reduction was most notable and influenced by CHRNA7 genotype, associated with schizophrenia (Tregellas et al., 2011).
- Neurocognitive Improvement : Another research demonstrated that DMXB-A significantly improved neurocognition in people with schizophrenia, as shown by the Repeatable Battery for the Assessment of Neuropsychological Status total scale score. The study highlighted that this improvement was greater than those of nicotine in a similar study, with significant improvement in P50 inhibition (Olincy et al., 2006).
Neuroprotective Properties
- Protection Against Ethanol-Induced Neurotoxicity : Research has shown that DMXB-A can protect against ethanol-induced neurotoxicity. This study found that DMXB-A, by activating α7 nicotinic receptors, reduced ethanol's neurotoxic effects on rat neurons in primary cultures (de Fiebre & de Fiebre, 2003).
Cognitive Enhancement
- Improvement in Sensory Inhibition : DMXB-A has been observed to improve sensory inhibition in DBA/2 mice, a model for studying schizophrenic-related symptoms. The improvement in sensory inhibition was achieved through stimulation of α7 nicotinic receptors (Simosky et al., 2001).
Future Directions
DMXB-A has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders . It is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .
properties
IUPAC Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.2ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;;/h3,6-9,11-13H,4-5,10H2,1-2H3;2*1H/b15-11+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYFUGAAFLYJL-BXGYHSFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GTS-21 dihydrochloride | |
CAS RN |
156223-05-1 | |
Record name | 3-(2,4-dimethoxybenzylidene)anabaseine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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